molecular formula C6H9ClN2O B141718 4,6-Dimethylpyrimidin-2-ol hydrochloride CAS No. 34289-60-6

4,6-Dimethylpyrimidin-2-ol hydrochloride

Cat. No. B141718
CAS RN: 34289-60-6
M. Wt: 160.6 g/mol
InChI Key: IFXXETYYSLJRNF-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

To a mixture of acetyl acetone (4.0 g, 40.0 mmol) and urea (2.0 g, 33.3 mmol) in ethanol (40 mL) was added concentrated HCl (10 mL) and stirred at reflux for 3 h. The reaction mixture was cooled to 0° C. and filtered; the colourless solid was washed thoroughly with ice cold ethanol then ether and dried under vacuum to afford 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride (3.5 g, 55%) as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=O)[CH3:6])(=O)[CH3:2].[NH2:8][C:9]([NH2:11])=[O:10].[ClH:12]>C(O)C>[ClH:12].[CH3:2][C:1]1[CH:4]=[C:5]([CH3:6])[NH:11][C:9](=[O:10])[N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the colourless solid was washed thoroughly with ice cold ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=NC(NC(=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.